molecular formula C7H9NS B14464446 1-Isothiocyanato-cyclohexene CAS No. 71055-61-3

1-Isothiocyanato-cyclohexene

Cat. No.: B14464446
CAS No.: 71055-61-3
M. Wt: 139.22 g/mol
InChI Key: LYIHNFCGUFETAP-UHFFFAOYSA-N
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Description

Contextualization of Isothiocyanates within Contemporary Organic Chemistry

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R−N=C=S functional group. wikipedia.org They are of significant interest in modern organic synthesis due to their versatile reactivity, serving as both electrophiles and nucleophiles. nih.gov This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable building blocks for the synthesis of diverse heterocyclic compounds and other complex molecules. nih.govsioc-journal.cn Many isothiocyanates occur naturally and are recognized for their applications in food science and medical research. wikipedia.orgrsc.org Compared to their isocyanate counterparts, isothiocyanates are often more readily available and can be handled under milder reaction conditions. nih.gov

Significance of the Cyclohexene (B86901) Moiety in Synthetic and Mechanistic Research

The cyclohexene ring is a fundamental structural motif in organic chemistry. wikipedia.org Its conformational properties, particularly the preference for a half-chair conformation, influence the stereochemical outcome of reactions. wikipedia.org Cyclohexene and its derivatives are key intermediates in the industrial synthesis of important polymers like nylon. wikipedia.org In synthetic and mechanistic research, the double bond of the cyclohexene moiety provides a site for a variety of chemical transformations, including additions, oxidations, and cycloadditions, allowing for the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org The study of reactions involving cyclohexene helps in understanding fundamental reaction mechanisms and developing new synthetic methodologies. organic-chemistry.orgorganicchemistrytutor.com

Current Research Landscape of 1-Isothiocyanato-cyclohexene: A Review of Foundational and Recent Studies

The compound this compound, a type of vinyl isothiocyanate, represents a unique combination of the reactive isothiocyanate group and the versatile cyclohexene scaffold. Research into vinyl isothiocyanates has demonstrated their high reactivity, which is utilized in the synthesis of various heterocyclic sulfur compounds. tandfonline.com Recent studies have explored novel methods for the synthesis of vinyl isothiocyanates, for instance, through the metal-free cleavage of NH-1,2,3-triazoles with thiophosgene (B130339). rsc.orgrsc.org This method has been shown to be scalable and provides access to these compounds from readily available starting materials. rsc.org The reactivity and potential applications of vinyl isothiocyanates like this compound are areas of ongoing interest for organic and medicinal chemists. rsc.org Furthermore, isothiocyanates containing a cyclohexene core have been investigated for their potential in materials science, specifically in the development of liquid crystals. tandfonline.comresearchgate.net

Properties of this compound

The physical and chemical properties of this compound are crucial for its application in various chemical syntheses. Below is a table summarizing its key properties.

PropertyValue
Molecular Formula C₇H₉NS
Molecular Weight 139.221 g/mol
Synonyms 1-Cyclohexenyl isothiocyanate, 1-isothiocyanatocyclohexene, 1-isothiocyanato-1-cyclohexene

Table 1: Physical and Chemical Properties of this compound. chemsynthesis.com

Synthesis and Mechanistic Pathways

The synthesis of vinyl isothiocyanates, including this compound, can be achieved through several routes.

Established Synthetic Routes

A traditional and well-studied method for synthesizing certain isothiocyanates involves the isomerization of the corresponding thiocyanates. For instance, allyl thiocyanate (B1210189) readily isomerizes to allyl isothiocyanate. wikipedia.org Another common method involves the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then treated with a desulfurylating agent. rsc.orgchemrxiv.org

Novel Synthetic Methodologies

Recent advancements have led to new, efficient methods for synthesizing vinyl isothiocyanates. One such metal-free method involves the reaction of NH-1,2,3-triazoles with thiophosgene. rsc.orgrsc.org This reaction proceeds via a cascade mechanism, leading to the formation of N-vinylated ring cleavage products. rsc.org The process is advantageous due to the use of readily available starting materials and its atom economy. rsc.org

Mechanistic Insights

The synthesis of vinyl isothiocyanates from NH-1,2,3-triazoles and thiophosgene is believed to proceed through a series of steps initiated by the reaction between the triazole and thiophosgene. rsc.org This leads to the formation of a vinyl isothiocyanate as a mixture of E- and Z-isomers, with a preference for the E-isomer. rsc.org The mechanism of isothiocyanate formation from primary amines and carbon disulfide involves the initial formation of a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate. chemrxiv.org

Chemical Reactivity and Transformations

The reactivity of this compound is largely dictated by the electrophilic carbon atom of the isothiocyanate group and the nucleophilic double bond of the cyclohexene ring.

Characteristic Reactions

Additions to the Isothiocyanate Group

The electrophilic carbon of the isothiocyanate group is susceptible to attack by nucleophiles. For example, allenyl isothiocyanate, a related vinyl isothiocyanate, reacts with various nucleophiles such as amines and thiols to yield thiazoles and other heterocyclic compounds in good yields. tandfonline.com

Cycloaddition Reactions

Isothiocyanates can participate in cycloaddition reactions. For instance, the reaction of isothiocyanates with phosphinidene-bridged metal complexes can lead to [2+2] cycloaddition products. acs.org The double bond of the cyclohexene moiety can also undergo cycloaddition reactions, such as the well-known Diels-Alder reaction, where it acts as a dienophile to form bicyclic systems. numberanalytics.compressbooks.pub

Rearrangements

Isothiocyanates can undergo rearrangement reactions. A notable example is the rsc.orgrsc.org sigmatropic rearrangement of specific thiocyanates to form isothiocyanates, which can be a viable synthetic route. tandfonline.com

Below is a table summarizing some reaction examples of related vinyl isothiocyanates.

ReactantReagentProduct Type
Allenyl isothiocyanatePhenylamineThiazole (B1198619) derivative tandfonline.com
Allenyl isothiocyanatePhenylphosphineThiazole derivative tandfonline.com
Allenyl isothiocyanateMethylthiomethaneThiazole derivative tandfonline.com

Table 2: Examples of Reactions involving Vinyl Isothiocyanates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71055-61-3

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1-isothiocyanatocyclohexene

InChI

InChI=1S/C7H9NS/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2

InChI Key

LYIHNFCGUFETAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)N=C=S

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1 Isothiocyanato Cyclohexene

Electrophilic Reactivity of the Isothiocyanate Group

The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and thus susceptible to attack by nucleophiles. savemyexams.com The electrophilicity arises from the cumulative electron-withdrawing effects of the more electronegative nitrogen and sulfur atoms, which polarize the N=C and C=S bonds. savemyexams.com

The reactivity of the isothiocyanate group can be understood through its resonance structures, which illustrate the electron-deficient nature of the central carbon. arkat-usa.org This inherent electrophilicity is the driving force for the majority of its characteristic reactions, primarily nucleophilic additions and cycloadditions. arkat-usa.orgmdpi.com While alkyl isothiocyanates are reactive, the vinylic nature of 1-isothiocyanato-cyclohexene, with the N=C=S group attached to an sp²-hybridized carbon of the alkene, influences its reactivity profile. Compared to saturated alkyl isothiocyanates, the electronic communication with the cyclohexene (B86901) double bond can modulate the electrophilicity of the functional group. Isothiocyanates are generally considered less electrophilic than their oxygen analogues (isocyanates) and other heteroallenes like carbon dioxide. rsc.org

Nucleophilic Addition Reactions

The most common reaction pathway for isothiocyanates involves the addition of a nucleophile to the electrophilic carbon atom of the -N=C=S group. savemyexams.comgrafiati.com This reaction is a versatile method for synthesizing a wide range of sulfur- and nitrogen-containing compounds.

The reaction of this compound with primary or secondary amines is a robust and straightforward method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thiourea (B124793) derivatives. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable thiourea product.

This reaction is highly efficient and serves as a cornerstone in the synthesis of compounds with potential biological activities. nih.govmdpi.com For instance, research on analogous compounds like 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene has demonstrated its reaction with cyclohexylamine (B46788) to produce the corresponding p-menth-3-en-1-amine thiourea derivative. nih.gov This highlights a general and predictable reaction pathway. nih.gov

Table 1: Synthesis of Thiourea Derivatives from this compound

Reactant Amine Product Name General Conditions
Aniline 1-(cyclohex-1-en-1-yl)-3-phenylthiourea Reflux in ethanol
Cyclohexylamine 1-cyclohexyl-3-(cyclohex-1-en-1-yl)thiourea Dichloromethane, room temp
Piperidine 1-(cyclohex-1-en-1-yl)piperidine-1-carbothioamide Reflux in ethanol

Beyond amines, this compound can react with a variety of other nucleophiles. The general principle of addition to the electrophilic carbon remains the same, leading to different classes of compounds.

Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields thiocarbamates. The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Thiols: Thiols react readily with isothiocyanates to form dithiocarbamates. This reaction often proceeds without a catalyst due to the high nucleophilicity of the thiolate anion.

Hydrazines: Hydrazines and their derivatives add to the isothiocyanate group to produce thiosemicarbazides. arkat-usa.org These products are valuable intermediates for the synthesis of various heterocyclic compounds, such as triazoles and thiadiazoles. arkat-usa.org

Table 2: Products from the Reaction of this compound with Various Nucleophiles

Nucleophile Product Class Specific Product Name
Methanol (CH₃OH) O-Alkyl thiocarbamate O-methyl (cyclohex-1-en-1-yl)carbamothioate
Thiophenol (C₆H₅SH) Dithiocarbamate (B8719985) Phenyl (cyclohex-1-en-1-yl)carbamodithioate
Hydrazine (B178648) (N₂H₄) Thiosemicarbazide (B42300) 1-(cyclohex-1-en-1-yl)thiosemicarbazide

Formation of Substituted Thiourea Derivatives

Cycloaddition Reactions

Cycloaddition reactions offer powerful strategies for ring construction in organic synthesis. pressbooks.pub this compound possesses multiple sites of unsaturation—the C=C bond of the ring and the C=N and C=S bonds of the isothiocyanate group—making it a versatile partner in various cycloaddition processes.

The isothiocyanate moiety is an excellent building block for constructing nitrogen- and sulfur-containing heterocycles. rsc.orgorganic-chemistry.org These reactions often proceed through an initial nucleophilic addition followed by an intramolecular cyclization, or via a concerted cycloaddition mechanism. For example, the reaction of an isothiocyanate with a molecule containing both an amine and a hydrazine functionality can lead to the formation of N-fused 1,2,4-triazole (B32235) derivatives. arkat-usa.orgorganic-chemistry.org Similarly, reactions with reagents containing appropriately spaced nucleophilic centers can yield five- or six-membered rings like thiazoles, thiadiazoles, and triazines. arkat-usa.org The versatility of the isothiocyanate group facilitates the divergent synthesis of a wide range of N-heterocycles. rsc.org

A common strategy involves the reaction with 1,3-dipoles. For instance, a [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097) or a nitrile oxide can provide access to five-membered heterocyclic rings, a reaction class that has been successfully applied to other isothiocyanates. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereocontrol. numberanalytics.comlibretexts.org this compound can potentially participate in these reactions in two distinct ways.

As a Dienophile: The cyclohexene double bond, being electronically influenced by the adjacent electron-withdrawing isothiocyanate group, can function as a dienophile. In a normal-electron-demand Diels-Alder reaction, it would react with an electron-rich diene. The stereochemical outcome would be governed by the established endo-rule, leading to specific stereoisomers of the resulting bicyclic system.

As a Heterodiene or Hetero-dienophile: The π-systems within the isothiocyanate group (C=S or C=N) can also participate in hetero-Diels-Alder reactions. The C=S bond, in particular, can act as a dienophile, reacting with a conventional diene to form a six-membered sulfur-containing heterocycle (a thiazinane derivative).

These potential cycloaddition pathways provide synthetically valuable routes to complex polycyclic and heterocyclic structures, although specific documented examples for this compound require further exploration. The feasibility of these reactions depends on the frontier molecular orbital (FMO) energies of the reactants. libretexts.org

Table 3: Potential [4+2] Cycloaddition Reactions Involving this compound

Role of this compound Reactant Partner (Diene) Expected Product Type
Dienophile (via C=C bond) 2,3-Dimethyl-1,3-butadiene Substituted octahydronaphthalene
Dienophile (via C=C bond) Cyclopentadiene Tricyclic adduct (Norbornene derivative)

Synthesis of Sulfur- and Nitrogen-Containing Heterocycles

Isothiocyanate-Specific Rearrangements and Eliminations

The reactions in this category are primarily centered on the reactivity of the -N=C=S functional group.

The hydrolysis of isothiocyanates, including alkyl and aryl variants, is a well-documented process that is typically promoted by acidic conditions. rsc.org For this compound, the reaction proceeds through the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isothiocyanate group. This process is facilitated by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon. rsc.org

The initial product of this addition is an unstable vinylthiocarbamic acid intermediate. This species rapidly decomposes to generate carbonyl sulfide (B99878) (COS) and cyclohex-1-en-1-amine. The resulting enamine is generally unstable and is expected to undergo rapid tautomerization to its imine form, followed by hydrolysis in the aqueous acidic medium to yield cyclohexanone (B45756) and ammonia.

The partial reduction of the isothiocyanate group offers a direct route to thioformamides. This transformation can be achieved with high chemoselectivity, leaving other functional groups, such as the cyclohexene double bond, intact. A key reagent for this purpose is the Schwartz reagent (Zirconocene chloride hydride). rsc.org The reduction is effective for a wide range of isothiocyanates and is tolerant of sensitive chemical groups, including alkenes. rsc.org Other reducing agents, such as samarium(II) iodide (SmI₂), have also been employed for the reduction of isothiocyanates to thioformamides under mild conditions.

ReagentConditionsKey FeaturesReference
Schwartz Reagent (Cp₂ZrHCl)In situ generationHigh chemoselectivity; alkenes, esters, nitro groups are tolerated. rsc.org
Samarium(II) Iodide (SmI₂)In the presence of tert-butyl alcohol and HMPAMild conditions, excellent yields.
Electrochemical Reduction-General method for isothiocyanate reduction.

Hydrolysis Pathways

Reactivity of the Cyclohexene Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a handle for functionalization at adjacent positions.

As with other alkenes, the cyclohexene double bond undergoes electrophilic addition reactions. The regioselectivity of these additions is dictated by the electronic properties of the vinylic isothiocyanate substituent. The NCS group exhibits both an electron-withdrawing inductive effect and a potential electron-donating resonance effect from the nitrogen lone pair. Studies on vinyl isothiocyanates suggest that the addition of electrophiles like hydrogen halides (HX) proceeds via the formation of the most stable carbocation intermediate. rsc.org Protonation is expected to occur at the C2 position, generating a secondary carbocation at C1 that is stabilized by the adjacent nitrogen atom. The subsequent attack by the nucleophile (X⁻) on this carbocation completes the addition. Unsubstituted vinyl isothiocyanate, for instance, reacts with HCl to yield 1,2-dichloroethyl isothiocyanate, indicating addition across the double bond. rsc.org

ReagentReaction TypeExpected Major ProductReference
HBrHydrohalogenation1-Bromo-1-isothiocyanato-cyclohexane rsc.org
Br₂Halogenation1,2-Dibromo-1-isothiocyanato-cyclohexane beilstein-journals.org
H₂O, H⁺Acid-Catalyzed Hydration1-Hydroxy-1-isothiocyanato-cyclohexane

The cyclohexene ring possesses allylic protons at the C3 and C6 positions, which are susceptible to radical substitution reactions. Reagents such as N-Bromosuccinimide (NBS), typically in the presence of a radical initiator, can be used to introduce a bromine atom at these allylic sites. This provides a route to compounds like 3-bromo-1-isothiocyanato-cyclohexene. It is important to note that alkenyl isothiocyanates can be sensitive to oxidation conditions, which may present a challenge in their functionalization. rsc.org Furthermore, modern transition-metal-catalyzed methods have been developed for a wide range of allylic functionalization reactions, although specific applications to this compound are not extensively documented. chemrxiv.org

Electrophilic Addition Reactions

Intramolecular Cyclization and Ring Transformations

The dual functionality of this compound makes it a versatile substrate for intramolecular reactions to construct heterocyclic systems. The electrophilic carbon of the isothiocyanate group can be attacked by a nucleophile tethered to the cyclohexene ring.

For example, the introduction of a suitable nucleophile at an adjacent position can lead to a cyclization event. Research on N-β-brominated alkenyl isothiocyanates has shown that reaction with an amine can lead to the formation of an aminothiazole via cyclization, demonstrating the potential for the isothiocyanate group to participate in ring-forming reactions. rsc.org Bicyclic sesquiterpenes containing both isothiocyanate and cyclohexene-like moieties are found in nature, highlighting the relevance of such structures. semanticscholar.org

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound "this compound" concerning the detailed applications outlined in the user's request. While the broader categories of isothiocyanates, including those with cyclic structures, are well-documented as versatile reagents, specific studies detailing the derivatization strategies for this compound in chiral resolution, bioconjugation, and analytical derivatization could not be located in the public domain.

The general principles governing the reactivity of the isothiocyanate functional group (–N=C=S) are well-established:

Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form stable thiourea derivatives. This reaction is fundamental to their use as derivatizing agents and in bioconjugation. wiley-vch.denih.gov

Reaction with Thiols: The reaction with thiol (mercapto) groups to form dithiocarbamates is also a key feature, particularly relevant in bioconjugation with cysteine residues in proteins. nih.gov

Chiral Derivatization: When a chiral isothiocyanate is reacted with a racemic mixture of compounds (like amines or amino acids), it forms a mixture of diastereomers. usm.eduresearchgate.net These diastereomers possess different physical properties and can often be separated using standard chromatographic techniques like HPLC, allowing for the resolution of the original enantiomers. ardena.comlibretexts.org

Surface Functionalization: The reactive nature of the isothiocyanate group allows it to be used for covalently attaching molecules to surfaces that have been pre-functionalized with amine groups, which is a common strategy in the development of analytical and biotechnological platforms. nih.govresearchgate.netunam.mx

However, generating an article that strictly adheres to the provided outline for "this compound" is not feasible without specific research findings, data tables, and detailed methodologies pertaining to this exact molecule. Providing generalized information about other isothiocyanates would not meet the specific requirements of the request and would involve speculation.

Therefore, this article cannot be generated as requested due to the absence of specific, verifiable scientific information for "this compound" within the outlined topics. Further research would be required to synthesize and characterize this compound and to explore its potential applications in the specified areas.

Derivatization Strategies for 1 Isothiocyanato Cyclohexene

Analytical Derivatization for Spectroscopic and Chromatographic Characterization

Introduction of Chromophores and Fluorophores for Enhanced Detection

The detection and quantification of molecules like 1-isothiocyanato-cyclohexene in various matrices can be challenging due to their inherent lack of strong ultraviolet (UV) absorbance or fluorescence properties. To overcome this limitation, derivatization strategies are employed to covalently attach a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag to the target molecule. This process yields a new derivative with significantly enhanced spectroscopic properties, enabling highly sensitive detection using common analytical techniques such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), and fluorescence spectroscopy.

The core of this strategy lies in the high reactivity of the isothiocyanate (-N=C=S) functional group. chemrxiv.orgarkat-usa.org this compound, a member of the vinyl isothiocyanate class of compounds, possesses a highly electrophilic carbon atom within its isothiocyanate moiety. tandfonline.comrsc.org This electrophilicity makes it an excellent target for reaction with various nucleophiles. Chromophores and fluorophores are often designed with nucleophilic functional groups, such as primary amines (-NH₂) or thiols (-SH), precisely for this purpose, allowing them to serve as labeling reagents. thermofisher.cominterchim.fr

The most common reaction for labeling with isothiocyanates involves a nucleophilic addition of a primary amine to the central carbon of the isothiocyanate group. This reaction, which proceeds readily under mild conditions, results in the formation of a stable thiourea (B124793) linkage, covalently bonding the chromophore or fluorophore to the cyclohexene (B86901) scaffold. chemrxiv.org

A generalized reaction scheme is as follows:

> Figure 1. General reaction scheme for the derivatization of this compound with an amine-functionalized chromophore/fluorophore (R-NH₂) to form a stable, labeled thiourea derivative.

Research Findings on Derivatization Reagents

While specific studies detailing the derivatization of this compound with every possible dye are not extensively documented, the principles of isothiocyanate chemistry are well-established and broadly applicable. Research on various labeling agents confirms their utility in reacting with isothiocyanates to enhance detection.

Fluorogenic Reagents: Fluorogenic reagents are particularly advantageous as they are typically non-fluorescent or weakly fluorescent by themselves but become highly fluorescent upon reaction with the target analyte. thermofisher.com This "turn-on" mechanism minimizes background signal and increases detection sensitivity.

Fluorescamine (B152294): This reagent is intrinsically non-fluorescent but reacts in milliseconds with primary amines to yield a highly fluorescent, blue-green emitting derivative. thermofisher.combiotium.com While fluorescamine itself reacts with amines and not isothiocyanates, a fluorophore with a similar structure containing a primary amine could be synthesized to react with this compound, conferring its fluorescent properties to the molecule.

Dansyl Chloride: Though a sulfonyl chloride, dansyl chloride is another classic reagent that reacts with primary amines to form intensely fluorescent sulfonamide adducts. thermofisher.com An amine-containing fluorescent dye, upon reaction with this compound, would similarly impart its fluorescent signature to the molecule.

Pre-activated Fluorophores and Chromophores: A wide array of fluorescent dyes and chromophores are commercially available with functional groups designed for conjugation. Those containing primary amine groups are ideal candidates for derivatizing this compound.

The table below details potential amine-functionalized labeling agents and the expected spectroscopic properties of their thiourea adducts with this compound.

Labeling Agent ClassSpecific Reagent Example (Amine-Functionalized)Resulting Derivative TypeTypical Excitation Max (λex, nm)Typical Emission Max (λem, nm)Detection Method
Coumarin Dyes7-Amino-4-methylcoumarinFluorescent Thiourea~350~450HPLC-Fluorescence, Spectrofluorometry
Fluorescein Dyes5-(Aminomethyl)fluoresceinFluorescent Thiourea~494~520HPLC-Fluorescence, Spectrofluorometry
Rhodamine Dyes5-Carboxytetramethylrhodamine, ethylenediamine (B42938) amideFluorescent Thiourea~550~575HPLC-Fluorescence, Spectrofluorometry
Cyanine (B1664457) Dyes (Near-IR)Amine-Reactive Cy7Fluorescent Thiourea~750~780Near-Infrared (NIR) Imaging, HPLC
Azo Dyes4-AminoazobenzeneChromophoric Thiourea~450 (Absorbance Max)N/A (Chromophoric)HPLC-UV/Vis, Colorimetry

The derivatization of this compound with such fluorophores would enable its detection at picomolar to nanomolar concentrations, a significant improvement over direct UV detection. For instance, the reaction with an amine-modified cyanine dye would produce a derivative that absorbs and emits in the near-infrared (NIR) region (700-900 nm). mdpi.comresearchgate.net This is particularly valuable in complex biological matrices, where background autofluorescence is significantly lower in the NIR window, allowing for clearer and more sensitive detection. mdpi.comresearchgate.net The resulting labeled molecule combines the structural features of the cyclohexene ring with the powerful detection capabilities of the fluorescent tag.

Spectroscopic and Structural Elucidation Techniques for 1 Isothiocyanato Cyclohexene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to its functional groups. For 1-Isothiocyanato-cyclohexene, the key functional groups are the isothiocyanate (-N=C=S) group and the carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring.

The isothiocyanate group produces a very strong and characteristic absorption band due to the asymmetric stretching of the -N=C=S bond. This peak is typically observed in the range of 2000-2140 cm⁻¹. unitechlink.comlibretexts.org The presence of a strong band in this region is a clear indicator of the isothiocyanate functionality.

The cyclohexene portion of the molecule gives rise to several distinct signals. The stretching vibration of the C=C double bond within the ring typically appears in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the vinyl proton (=C-H) are expected just above 3000 cm⁻¹, while the C-H stretching of the aliphatic CH₂ groups of the ring occurs just below 3000 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isothiocyanate (-N=C=S)Asymmetric Stretch2000 - 2140Strong, Broad
Alkene (C=C)Stretch1640 - 1680Medium
Vinyl C-HStretch3010 - 3050Medium
Aliphatic C-HStretch2830 - 2960Medium-Strong

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the -N=C=S asymmetric stretch is also Raman active and appears in a similar region as in the FTIR spectrum. The symmetric C=C bond stretch of the cyclohexene ring often produces a stronger signal in Raman than in FTIR and is expected around 1650-1680 cm⁻¹. s-a-s.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface by many orders of magnitude. kisti.re.krnist.gov This enhancement allows for the detection of trace amounts of a substance. For this compound, SERS could be used to obtain high-quality spectra from very small sample quantities, potentially revealing subtle spectral features not observable with conventional Raman spectroscopy. The interaction of the sulfur atom in the isothiocyanate group with the metal surface could also lead to specific enhancements and shifts in the vibrational bands, providing information about the molecule's orientation on the surface. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. The synthesis and characterization of liquid crystals containing the this compound unit have been confirmed using ¹H and ¹³C NMR, underscoring the utility of this technique. tandfonline.com

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum of this compound would show distinct signals for the vinylic proton, and the allylic and aliphatic protons of the cyclohexene ring.

Vinylic Proton (H-2): The proton attached to the double bond (at C-2) is expected to appear as a multiplet in the downfield region, typically around δ 5.5-6.5 ppm, due to the deshielding effect of the double bond.

Allylic Protons (H-3 and H-6): The protons on the carbons adjacent to the double bond are deshielded and would likely appear as multiplets in the range of δ 2.0-2.5 ppm.

Aliphatic Protons (H-4 and H-5): The remaining methylene (B1212753) protons on the ring are further from the double bond and would be found further upfield, likely in the δ 1.6-2.0 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Chemical Environment Expected Chemical Shift (δ, ppm) Multiplicity
H-2Vinylic5.5 - 6.5Multiplet
H-3, H-6Allylic2.0 - 2.5Multiplet
H-4, H-5Aliphatic1.6 - 2.0Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon atoms in a molecule. In the spectrum of this compound, distinct signals would be observed for the isothiocyanate carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring.

Isothiocyanate Carbon (-N=C=S): This carbon is known to have a characteristic chemical shift in the range of δ 125-140 ppm. However, the signal is often very broad and of low intensity due to quadrupolar broadening from the adjacent ¹⁴N nucleus and dynamic conformational effects, sometimes rendering it "near-silent". glaserchemgroup.comresearchgate.net

Olefinic Carbons (C-1 and C-2): The sp² carbons of the double bond are expected in the δ 120-140 ppm region. C-1, being attached to the electronegative nitrogen of the NCS group, would be further downfield than C-2.

Aliphatic Carbons (C-3, C-4, C-5, C-6): The sp³ carbons of the ring would appear in the upfield region, typically between δ 20-40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Chemical Environment Expected Chemical Shift (δ, ppm)
-N=C =SIsothiocyanate125 - 140 (often broad/weak)
C-1Olefinic (C-NCS)130 - 140
C-2Olefinic (C-H)120 - 130
C-3, C-6Allylic25 - 35
C-4, C-5Aliphatic20 - 30

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. For this compound, cross-peaks would be expected between the vinylic proton (H-2) and the allylic protons (H-3), and between adjacent methylene groups (H-3/H-4, H-4/H-5, H-5/H-6), confirming the sequence of protons around the ring. oup.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. smolecule.com It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-3 protons to C-3, etc.).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

Gas chromatography-mass spectrometry serves as a primary method for the identification and structural confirmation of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the GC column. Upon entering the mass spectrometer, it is ionized, most commonly by electron ionization (EI), which induces fragmentation.

The resulting mass spectrum is a fingerprint of the molecule, plotting ion abundance against mass-to-charge ratio (m/z). For this compound (C₇H₉NS), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 139, corresponding to its nominal molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for unsaturated isothiocyanates include the loss of the isothiocyanate group and cleavages within the cyclohexene ring. Research on liquid crystals containing a cyclohexene core has utilized GC/EI-MS to confirm the structure of the synthesized products and intermediates. tandfonline.com

The fragmentation of this compound is predicted to differ from its saturated analog, cyclohexyl isothiocyanate (C₇H₁₁NS, MW 141), which is well-documented. nih.govnist.gov The presence of the double bond in the cyclohexene ring introduces alternative fragmentation routes, such as a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da).

Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentNotes
139[C₇H₉NS]⁺C₇H₉NSMolecular Ion [M]⁺
111[M - C₂H₄]⁺C₅H₅NSResult of retro-Diels-Alder reaction
81[C₆H₉]⁺C₆H₉Loss of the isothiocyanate group (•NCS)
58[NCS]⁺NCSIsothiocyanate radical cation
53[C₄H₅]⁺C₄H₅Further fragmentation of the cyclohexene ring

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. While standard MS can identify a molecular weight of 139, HRMS can distinguish this compound (C₇H₉NS) from other molecules with the same nominal mass but different elemental compositions (e.g., C₈H₁₃O or C₁₀H₁₇).

For this compound, the theoretical exact mass is calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S). This high level of accuracy is crucial for confirming the identity of novel compounds or for analyzing complex mixtures where isobaric interferences are common. rsc.org

Theoretical High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₉NS
Nominal Mass139
Monoisotopic (Exact) Mass139.04557

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Based Spectroscopies for Elemental and Surface Analysis

X-ray based techniques are powerful for probing the elemental composition, chemical states, and, in the case of crystalline materials, the precise atomic arrangement of a compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top 10 nanometers of a sample. When the surface of this compound is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its local chemical environment.

An XPS survey scan of this compound would show peaks for Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p). High-resolution scans of these peaks would provide more detailed information.

C 1s: The carbon signal would be complex, resolvable into components representing the different types of carbon atoms: C=C from the alkene, C-C in the ring, and the C-N of the isothiocyanate group.

N 1s: The nitrogen peak would correspond to the N=C=S environment.

S 2p: The sulfur peak would be characteristic of its bonding in the isothiocyanate moiety.

This technique is particularly valuable for analyzing thin films or surface modifications involving the compound.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a compound in its crystalline solid state. For XRD analysis to be possible, this compound must first be grown as a single crystal. The crystal is then exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice.

The resulting diffraction pattern can be analyzed to build a complete model of the molecule's structure, providing precise data on bond lengths, bond angles, and intermolecular interactions. Studies on other organic isothiocyanates have successfully used single-crystal XRD to elucidate their molecular conformation and crystal packing. tandfonline.commdpi.com While research has been conducted on liquid crystals containing the cyclohexene isothiocyanate unit, indicating the formation of ordered phases, a specific single-crystal XRD structure for the isolated this compound molecule is not publicly available. tandfonline.com If such data were obtained, it would provide unequivocal proof of the molecule's structural identity.

Computational and Theoretical Investigations of 1 Isothiocyanato Cyclohexene

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to characterizing the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. For 1-isothiocyanato-cyclohexene, methods like Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory are employed to achieve a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a molecule. For molecules containing the isothiocyanate group, DFT is used to investigate various properties. For instance, in studies of isothiocyanate-containing liquid crystals with a cyclohexene (B86901) core, DFT calculations at levels like B3LYP have been used to determine energy minimum structures, polarizability anisotropy (Δα), and dipole moments (µ) to understand structure-property relationships. tandfonline.com

DFT methods are also instrumental in studying the electronic properties that influence reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org For isothiocyanates, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is centered on the C=N bond of the isothiocyanate group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative DFT-Calculated Electronic Properties for Isothiocyanate-Containing Compounds (Note: This table presents typical values for compounds containing the isothiocyanate functional group as direct data for this compound is not available in the cited literature. The specific values for this compound would require dedicated calculations.)

Property Typical Calculated Value Significance
HOMO Energy -6.0 to -7.0 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -0.5 to -1.5 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.5 to 6.5 eV Relates to chemical reactivity and kinetic stability.

This interactive table is based on general findings for isothiocyanate compounds from various computational studies.

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy. While computationally more demanding than DFT, they can provide benchmark results for electronic structure and properties. researchgate.netresearchgate.net

For molecules like this compound, ab initio calculations can be used to:

Accurately determine the geometry of the ground and transition states. researchgate.net

Calculate vibrational frequencies to confirm that a structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). wayne.edu

Provide a detailed analysis of the molecular orbitals and their energies, which is crucial for understanding bonding and reactivity. nih.gov

Studies on related systems, such as push-pull alkenes, have shown that MP2-level calculations can provide reliable results for properties like NMR chemical shifts, which are highly sensitive to the electronic environment. researchgate.net

Density Functional Theory (DFT) Calculations

Conformational Analysis and Stereochemical Preferences

The non-planar nature of the cyclohexene ring and the rotational freedom around the C-N bond mean that this compound can exist in several different three-dimensional arrangements, or conformations. Conformational analysis aims to identify these stable conformers and determine their relative energies. lumenlearning.comauremn.org.br

The cyclohexene ring itself adopts a half-chair conformation to relieve ring strain. The attachment of the isothiocyanato group at the vinylic position (C1) introduces further conformational possibilities. The primary variables are the orientation of the -N=C=S group relative to the ring and the slight puckering of the cyclohexene ring.

Computational methods can map the potential energy surface by systematically rotating the C-N bond and calculating the energy at each step. This process reveals the low-energy conformers, which correspond to minima on the energy landscape, and the energy barriers that separate them. For substituted cyclohexanes, the preference for a substituent to occupy an equatorial versus an axial position is well-documented and quantified by A-values. lumenlearning.com While the concept of axial/equatorial is less distinct for a vinylic substituent on a cyclohexene ring, similar steric and electronic interactions govern the preferred orientation of the isothiocyanate group.

The cyclohexene ring imposes significant steric constraints that influence the orientation of the isothiocyanato substituent. The geometry of the half-chair conformation of the cyclohexene ring itself is a key factor. The isothiocyanato group, being relatively linear, will orient itself to minimize steric clashes with the allylic hydrogen atoms on the cyclohexene ring.

Theoretical calculations on substituted cyclohexanes show that steric repulsion is a major factor in determining conformational stability. researchgate.netgmu.edu In this compound, the interaction between the sulfur atom of the NCS group and the hydrogen atoms at the C2 and C6 positions of the ring would be a key determinant of the most stable conformer. The electronic interaction between the pi system of the double bond and the pi bonds of the isothiocyanate group can also influence the conformational preference.

Table 2: Key Torsional Angles and Interactions in this compound Conformations (Note: This table is a qualitative representation based on the principles of conformational analysis of substituted cyclohexenes.)

Torsional Angle/Interaction Description Expected Influence on Stability
C2-C1-N-C Defines the rotation of the isothiocyanate group relative to the double bond. Certain angles will be favored to minimize steric hindrance with the rest of the ring.
Steric Interaction (S atom with H on C6) Close approach between the bulky sulfur atom and the hydrogen on the adjacent sp3 carbon. Destabilizing; conformers with this interaction will be higher in energy.

This interactive table illustrates the primary factors governing the conformational preferences of this compound.

Energetic Landscape of Conformers

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for studying the step-by-step pathways of chemical reactions. By locating transition states and calculating activation energy barriers, researchers can predict reaction feasibility, kinetics, and selectivity. d-nb.inforsc.org

For this compound, computational studies could illuminate several key reaction types. Isothiocyanates are known to participate in cycloaddition reactions and react with nucleophiles. acs.orgacs.org For example, the Diels-Alder reaction, a type of [4+2] cycloaddition, is heavily influenced by the electronic properties of the reactants, which can be modeled with high accuracy using ab initio methods. wayne.edu

Computational Modeling of Reaction Energetics

Detailed computational modeling of the reaction energetics for this compound is not well-documented in scientific databases. The study of reaction energetics involves calculating the energy changes that occur during a chemical reaction, including the determination of activation energies and reaction enthalpies. These calculations are vital for predicting the feasibility and spontaneity of a reaction. While general principles of computational chemistry suggest that the energetics of reactions involving this compound could be modeled, specific studies presenting these findings are not currently available.

Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra

Simulated vibrational spectra, such as infrared (IR) and Raman spectra, are powerful tools for identifying and characterizing molecules. These spectra can be predicted using computational methods, which calculate the vibrational frequencies and intensities of a molecule's normal modes. However, there are no specific published studies that present the simulated vibrational spectra of this compound. Such simulations would be valuable for complementing experimental spectroscopic data.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO). Despite the utility of this approach, specific theoretical predictions of the 1H and 13C NMR chemical shifts for this compound are not found in the current body of scientific literature.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Organic Transformations

1-Isothiocyanato-cyclohexene functions as a pivotal intermediate by providing a gateway to numerous organic transformations. The isothiocyanate moiety is a powerful electrophile, readily reacting with a variety of nucleophiles such as amines, hydrazines, and alcohols. This reactivity is fundamental to the construction of thioureas, thiosemicarbazides, and thiocarbamates, which are themselves critical precursors for more complex heterocyclic systems.

Simultaneously, the cyclohexene (B86901) double bond offers a site for cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. numberanalytics.com This dual reactivity allows for sequential or one-pot reactions where both the isothiocyanate group and the double bond are functionalized, leading to the rapid assembly of intricate molecular frameworks. The compound's ability to bridge different reaction pathways makes it a valuable tool for synthetic chemists aiming to build molecular diversity from a single starting material. chemrxiv.orgmdpi.com

Synthesis of Complex Molecular Architectures

The structure of this compound is inherently suited for the synthesis of complex molecules, including polycyclic and specialized organic scaffolds.

The cyclohexene component of the molecule is a key feature that enables its use as a building block for polycyclic systems. The carbon-carbon double bond can participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com By reacting with a suitable 4π-electron diene, a new six-membered ring can be fused onto the existing cyclohexene structure, creating a bicyclic system in a single, highly stereoselective step. The isothiocyanate group can be carried through this transformation and then used for further functionalization, providing a strategic route to highly substituted polycyclic molecules.

Table 1: Representative Diels-Alder Reaction for Cyclohexene Derivatives

DieneDienophileProduct TypePotential Application
1,3-ButadieneCyclohexene DerivativeBicyclic AlkeneCore structure for natural product synthesis
Danishefsky's DieneCyclohexene DerivativeFunctionalized Bicyclic KetoneIntermediate for pharmaceuticals
AnthraceneCyclohexene DerivativePolycyclic Aromatic SystemMaterial science applications

The unique combination of the reactive isothiocyanate group and the cyclohexene ring allows for the creation of specialized organic scaffolds that are not easily accessible through other synthetic routes. For example, intramolecular reactions can be designed where a nucleophile, tethered to another part of a larger molecule, attacks the isothiocyanate carbon. This can lead to the formation of macrocycles or other constrained ring systems incorporating the thiourea (B124793) or thiocarbamate linkage. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their defined three-dimensional structures.

Building Blocks for Polycyclic Systems

Contribution to Heterocyclic Chemistry

Isothiocyanates are well-established precursors for a vast range of nitrogen- and sulfur-containing heterocycles. arkat-usa.org this compound is expected to follow these established reaction pathways to yield a variety of important heterocyclic derivatives.

Thiazoles: Thiazole (B1198619) rings can be readily synthesized using isothiocyanates as starting materials. A common method involves the reaction of an isothiocyanate with an α-halocarbonyl compound. In the context of this compound, reaction with a chloro- or bromo-ketone would lead to the formation of a thiazole ring bearing the cyclohexenyl substituent. Another route involves the reaction of an isothiocyanate with elemental sulfur and a compound containing an active methylene (B1212753) group, such as in the synthesis of tetrahydrobenzo[d]thiazole derivatives from cyclohexane-1,3-dione and phenyl isothiocyanate. nih.govmdpi.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often proceeds through the formation and subsequent cyclization of thiosemicarbazide (B42300) intermediates. nih.gov this compound can react with hydrazine (B178648) derivatives to form the corresponding N-cyclohexenyl thiosemicarbazides. These intermediates can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) or oxidative conditions to yield 2,5-disubstituted 1,3,4-thiadiazoles. nih.govjrespharm.commdpi.com For instance, reacting a thiosemicarbazide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is one method to achieve this transformation. nih.gov

Table 2: Selected Synthesis of Thiazole and Thiadiazole Derivatives from Isothiocyanates

IsothiocyanateReagent(s)Heterocycle FormedReference
Phenyl isothiocyanateHydrazine hydrate, then appropriate benzaldehyde (B42025) and DDQ1,3,4-Thiadiazole nih.gov
Cyclohexyl isothiocyanateSubstituted acid hydrazides, then conc. H₂SO₄1,3,4-Thiadiazole jrespharm.com
Phenyl isothiocyanateCyclohexane-1,3-dione, SulfurTetrahydrobenzo[d]thiazole nih.gov

Triazoles: Similar to thiadiazoles, 1,2,4-triazole (B32235) derivatives are commonly synthesized from thiosemicarbazide precursors derived from isothiocyanates. nih.gov After forming the thiosemicarbazide by reacting this compound with a hydrazide, base-catalyzed cyclization (e.g., using sodium hydroxide (B78521) or ammonia) promotes the formation of the 1,2,4-triazole-3-thione ring system. jrespharm.commdpi.comresearchgate.netyu.edu.jo This method provides a reliable pathway to triazoles functionalized with the cyclohexenyl group.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be achieved by the reaction of an isothiocyanate with an o-phenylenediamine (B120857) derivative. semanticscholar.org In this reaction, the isothiocyanate acts as a one-carbon synthon, providing the C2 atom of the resulting benzimidazole ring. The reaction typically proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to furnish the stable benzimidazole core. This strategy allows for the synthesis of 2-amino-benzimidazoles substituted with the cyclohexenyl group at the amino nitrogen. nih.govmdpi.com

Table 3: Selected Synthesis of Triazole and Benzimidazole Derivatives from Isothiocyanates

IsothiocyanateReagent(s)Heterocycle FormedReference
Cyclohexyl isothiocyanateSubstituted acid hydrazides, then NaOH in ethanol1,2,4-Triazole-3-thione jrespharm.com
Phenyl isothiocyanateHydrazide, then NaOH (aq)1,2,4-Triazole-3-thione mdpi.com
Aryl isothiocyanateo-Phenylenediamine, methyl acetylenecarboxylateBenzimidazole semanticscholar.org

Synthesis of Thiazole and Thiadiazole Derivatives

Applications in Functional Material Design

The isothiocyanate functional group (-NCS) is a key component in the design of various functional materials due to its polarity and reactivity. When incorporated into a cyclohexene ring, it provides a unique combination of properties that are exploited in the creation of liquid crystals and functional polymers.

Development of Liquid Crystalline Materials

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and those of solid crystals. colorado.edu The incorporation of the this compound moiety into molecular structures has been a significant area of research in the development of new liquid crystalline materials with tailored properties. tandfonline.comresearchgate.net

Isothiocyanate-containing liquid crystals are of particular interest due to their high birefringence, a property that describes the difference in the refractive indices of a material. researchgate.netmdpi.com This high birefringence is crucial for applications in advanced optical devices. The cyclohexene core, when compared to more traditional cores like trans-cyclohexane and benzene, offers a balance of properties. tandfonline.comresearchgate.net It has been shown to lead to a wider nematic phase range, which is the most widely used liquid crystal phase in displays, falling between that of trans-cyclohexane and benzene-based analogues. tandfonline.com

Research has demonstrated that the cyclohexene core can suppress the formation of the more ordered smectic phases, which is often desirable for achieving a broad nematic range. tandfonline.comresearchgate.net Furthermore, liquid crystals based on the cyclohexene unit exhibit higher birefringence and dielectric anisotropy compared to their trans-cyclohexane counterparts, making the cyclohexene core an "enhanced version" of the trans-cyclohexane unit for these applications. tandfonline.com Density Functional Theory (DFT) calculations have been employed to understand the structure-property relationships, correlating the molecular structure with properties like polarisability anisotropy and dipole moment. tandfonline.comresearchgate.net

The synthesis of these materials involves practical routes to create mesogens (the fundamental units of liquid crystals) containing the this compound unit. tandfonline.com The resulting liquid crystals often exhibit a wide nematic phase range, high birefringence, and large dielectric anisotropy, making them suitable for various electro-optical applications. tandfonline.comresearchgate.net

Table 1: Comparison of Core Units in Isothiocyanate Liquid Crystals

Core UnitInfluence on Melting PointNematic Phase RangeSmectic Phase PresenceBirefringenceDielectric Anisotropy
Cyclohexene IntermediateIntermediateDepressedHigherHigher
trans-Cyclohexane LowerNarrower---LowerLower
Benzene HigherBroaderCan be present------

This table is a qualitative comparison based on findings from studies comparing these core structures. tandfonline.comresearchgate.net

Polymer Chemistry and Functional Polymer Synthesis

The isothiocyanate group is a versatile functional handle for polymer synthesis and modification. Its ability to undergo various chemical reactions allows for the creation of a wide range of functional polymers with specific properties and applications.

The terpolymerization of cyclohexene oxide, carbon dioxide, and aryl isothiocyanates has been explored to produce poly(carbonate-thioimidocarbonate)s. rsc.orgrsc.org This process creates polymers with a gradient character, meaning the monomer units are not randomly distributed but follow a pattern along the polymer chain. rsc.org These terpolymers have shown interesting degradation properties, undergoing partial degradation upon treatment with acid or UV irradiation. rsc.org

The reactivity of isothiocyanates is generally lower than that of isocyanates, which can be an advantage in controlling polymerization reactions. rsc.org In the ring-opening copolymerization (ROCOP) of epoxides and isothiocyanates, strong bases are sometimes used to activate the less reactive isothiocyanate monomer. rsc.org This method has been used to synthesize poly(thioimidocarbonate)s (PTICs). rsc.org

The synthesis of functional polymers often involves "click chemistry," a set of powerful, reliable, and selective reactions. acs.orgnih.gov The isothiocyanate group can participate in such reactions, allowing for the straightforward introduction of various functionalities onto a polymer backbone. This can be achieved by polymerizing a monomer that already contains the isothiocyanate group or by post-polymerization modification where the isothiocyanate group is introduced onto an existing polymer chain.

The properties of the resulting polymers are highly dependent on their chemical structure, including the nature of the repeating units, the presence of side groups, the degree of branching, and cross-linking. libretexts.org For instance, the incorporation of the bulky and somewhat rigid cyclohexene unit can influence the polymer's thermal and mechanical properties. Polymers containing isothiocyanate groups have been investigated for applications such as shape memory materials and vitrimers, which are a class of plastics that can be reprocessed. wiley.com

Table 2: Research Findings on Polymers Incorporating Isothiocyanates

Polymer TypeMonomersKey FindingsPotential Applications
Poly(carbonate-thioimidocarbonate) Cyclohexene oxide, CO2, Aryl isothiocyanatesGradient terpolymer structure; Degradable under acid or UVDegradable plastics
Poly(thioimidocarbonate) (PTIC) Epoxides, IsothiocyanatesSynthesized via ring-opening copolymerization---
Cross-linked Sulfur Polymers Sulfur, Span, DiisocyanateEnhanced mechanical properties, shape memory, reprocessabilityShape memory materials, vitrimers

This table summarizes findings from various research articles on polymers synthesized using isothiocyanate-containing monomers. rsc.orgwiley.com

Biological Activity: Molecular Mechanisms and Structure Activity Relationships

Mechanisms of Interaction with Biological Macromolecules

Isothiocyanates are well-recognized for their ability to interact with and modify the function of biological macromolecules, primarily proteins. nih.gov This interaction is the foundational mechanism for their diverse biological effects.

The primary mechanism by which isothiocyanates exert their biological effects is through the covalent modification of proteins, with a particular affinity for cysteine residues. nih.gov The sulfur-containing thiol group (-SH) of cysteine is a strong nucleophile, especially in its deprotonated thiolate form (S⁻). The electrophilic carbon atom of the isothiocyanate group (–N=C=S) is susceptible to nucleophilic attack by these thiolates. nih.gov This reaction results in the formation of a dithiocarbamate (B8719985) adduct, a stable covalent bond that alters the protein's structure and, consequently, its function. nih.govrsc.org

This modification can lead to several outcomes:

Enzyme Inhibition: If the modified cysteine residue is located within the active site of an enzyme, the covalent adduction can directly inhibit its catalytic activity.

Disruption of Protein-Protein Interactions: Modification of cysteine residues at protein interaction interfaces can disrupt essential cellular complexes.

Altered Protein Conformation: The formation of a dithiocarbamate adduct can induce conformational changes that affect protein stability, localization, or regulatory function. nih.gov

A prominent example of a protein targeted by isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the antioxidant response. Keap1 is rich in reactive cysteine residues, and their modification by ITCs disrupts the Keap1-Nrf2 complex, leading to the activation of the Nrf2 signaling pathway. nih.gov

Table 1: Examples of Protein Targets Covalently Modified by Isothiocyanates

Protein Target Biological Function Consequence of Modification
Keap1 Substrate adaptor for Nrf2 degradation Nrf2 stabilization and activation of antioxidant response nih.gov
Tubulin Cytoskeleton formation, cell division Disruption of microtubule dynamics, cell cycle arrest
IKKβ (IκB kinase) Pro-inflammatory signaling (NF-κB pathway) Inhibition of NF-κB activation nih.gov
p53 Tumor suppressor, cell cycle regulation Modulation of transcriptional activity

This table represents general targets for the isothiocyanate class of compounds.

The isothiocyanate functional group is a potent electrophile, enabling it to react with a variety of biological nucleophiles beyond cysteine thiols. nih.govcymitquimica.com The central carbon atom of the R–N=C=S group is electron-deficient and serves as the primary site for nucleophilic attack. acs.org

While the reaction with thiols is often the most rapid and predominant, other nucleophilic sites within cells can also be targeted:

Amino Groups: The ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins can react with isothiocyanates to form thiourea (B124793) derivatives. rsc.org This reaction is generally slower than the reaction with thiols and is more favorable at a higher pH where the amino groups are deprotonated. rsc.org

Glutathione (B108866) (GSH): Inside the cell, ITCs can readily react with the abundant low-molecular-weight thiol, glutathione. This conjugation is often the first step in the metabolic processing and excretion of ITCs via the mercapturic acid pathway. nih.gov However, the resulting GSH-dithiocarbamate conjugates can also act as reservoirs, potentially transferring the ITC moiety to protein thiols in exchange reactions. nih.gov

The broad reactivity of the isothiocyanate group with various nucleophiles underscores its capacity to interact with and potentially modulate a wide range of biological molecules, contributing to its complex pharmacological profile. nih.gov

Covalent Modification of Thiol-Containing Proteins and Enzymes

Modulation of Cellular Signaling Pathways

Through the covalent modification of key regulatory proteins, 1-isothiocyanato-cyclohexene and related compounds can significantly influence intracellular signaling networks that control fundamental cellular processes.

Isothiocyanates are known to modulate multiple signal transduction pathways, many of which are critical in the context of inflammation and cell survival. nih.govresearchgate.net

Nrf2/ARE Pathway: As mentioned, ITCs are potent activators of the Nrf2-antioxidant response element (ARE) pathway. By modifying cysteine residues on Keap1, they prevent the degradation of the transcription factor Nrf2. nih.gov Activated Nrf2 translocates to the nucleus and drives the expression of a battery of cytoprotective genes, including those for antioxidant enzymes and phase II detoxification enzymes. This is considered a primary mechanism for the chemopreventive effects of many ITCs. mdpi.com

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some ITCs have been shown to inhibit this pathway by directly targeting components like the IκB kinase (IKK) complex, thereby preventing the release and nuclear translocation of the active NF-κB subunits. nih.govnih.gov

MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are involved in regulating cellular proliferation, differentiation, and stress responses. ITCs can modulate these pathways, although the effects can be complex and cell-type dependent, leading to either pro-apoptotic or survival signals.

Apoptosis Pathways: ITCs can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. This can involve the activation of pro-apoptotic proteins, the release of cytochrome c from mitochondria, and the activation of caspases. For instance, some synthetic cyclohexene (B86901) derivatives have been shown to induce apoptosis in leukemia cells through a mechanism involving the protein cofilin-1.

A significant effect of many isothiocyanates is the ability to interfere with the normal progression of the cell cycle. nih.gov This is a crucial mechanism for their anti-proliferative activity.

Studies on various isothiocyanates, such as allyl, benzyl (B1604629), and phenethyl isothiocyanate, have demonstrated that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov The G2 checkpoint ensures that the cell is ready for mitosis, while the M phase checkpoint monitors chromosome attachment to the mitotic spindle. lumenlearning.com By inducing a G2/M arrest, ITCs prevent cancer cells from dividing, thereby inhibiting tumor growth. nih.gov This arrest is often linked to the disruption of microtubule function and the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are essential for the transitions between cell cycle phases. lumenlearning.compressbooks.pub For example, the protein p21, a Cdk/cyclin inhibitor, can be induced by the tumor suppressor p53 to halt the cell cycle in response to cellular stress. pressbooks.pub

Impact on Signal Transduction Networks

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of an isothiocyanate is not solely determined by the –N=C=S group but is significantly influenced by the nature of the substituent attached to it (the 'R' group). nih.gov Structure-activity relationship (SAR) studies compare the activities of different analogues to understand how structural features affect their biological effects.

For this compound, the cyclohexene moiety provides a distinct profile compared to more commonly studied aliphatic or aromatic ITCs.

Steric and Electronic Effects: The bulky and non-planar cyclohexene ring provides a different steric and electronic environment compared to a linear alkyl chain (like in sulforaphane) or a flat aromatic ring (like in benzyl isothiocyanate). This can influence the compound's ability to fit into the binding pockets of target proteins. For instance, in studies of other compounds, replacing a flexible alkyl chain with a more rigid cyclic structure like a cyclohexane (B81311) or phenyl group has been shown to significantly alter biological activity, sometimes improving and sometimes reducing potency depending on the specific target. nih.gov

Reactivity: The reactivity of the isothiocyanate group itself can be modulated by the attached R-group. While the cyclohexene group is largely an alkyl substituent, the presence of the double bond might subtly influence the electronic properties of the isothiocyanate group compared to a saturated cyclohexyl ring.

Lipophilicity and Bioavailability: The cyclohexene group imparts a certain degree of lipophilicity (fat-solubility), which affects the compound's ability to cross cell membranes and its distribution within the body. SAR studies often show that lipophilicity is a critical parameter for the activity of ITCs.

Table 2: Comparative SAR Insights for Isothiocyanates

Isothiocyanate R-Group Structure Key SAR Insight
Allyl Isothiocyanate Aliphatic, short-chain, unsaturated Volatile, moderate activity in many assays. nih.gov
Sulforaphane Aliphatic, sulfinyl-containing chain Potent inducer of the Nrf2 pathway; the sulfinyl group is important for activity. nih.gov
Benzyl Isothiocyanate Aromatic (phenylmethyl) Aromatic ring often enhances activity; shows potent cell cycle inhibitory effects. rsc.orgnih.gov

| This compound | Cycloalkenyl | The cyclic structure provides rigidity and specific steric bulk, potentially offering different target selectivity compared to linear or aromatic ITCs. nih.gov |

These comparative studies are essential for understanding the unique biological potential of this compound and for the rational design of new synthetic analogues with improved potency or selectivity. nih.gov

Effects of Cyclohexene Substitution Patterns on Biological Response

The substitution pattern on the cyclohexene ring of this compound is predicted to have a significant impact on its biological activity. This is based on structure-activity relationship (SAR) studies conducted on a variety of other isothiocyanates. nih.govmdpi.com Key factors that likely influence the biological response include steric hindrance, electronic effects, and lipophilicity, which are all affected by the nature and position of substituents on the cyclohexene ring.

For instance, the introduction of bulky substituents near the isothiocyanate group could sterically hinder its interaction with biological targets, potentially reducing its reactivity and, consequently, its biological efficacy. Conversely, the presence of electron-withdrawing or electron-donating groups on the cyclohexene ring can modulate the electrophilicity of the isothiocyanate carbon. Electron-withdrawing groups would be expected to increase the electrophilicity, potentially leading to enhanced reactivity and greater biological activity.

To illustrate the potential impact of substitution patterns, the following table outlines hypothetical effects based on general principles of organic chemistry and SAR studies of related compounds.

Substituent on Cyclohexene Ring Predicted Effect on Biological Response Rationale
Small Alkyl Groups (e.g., -CH₃)Potential for increased activityIncreased lipophilicity may enhance cell permeability.
Bulky Alkyl Groups (e.g., -C(CH₃)₃)Potential for decreased activitySteric hindrance may impede interaction with target proteins.
Electron-Withdrawing Groups (e.g., -NO₂)Potential for increased activityEnhanced electrophilicity of the isothiocyanate carbon.
Electron-Donating Groups (e.g., -OCH₃)Potential for decreased activityReduced electrophilicity of the isothiocyanate carbon.
Hydrophilic Groups (e.g., -OH)VariableMay decrease cell permeability but could improve solubility.

Correlation between Isothiocyanate Reactivity and Biological Activity

The biological activity of this compound is intrinsically linked to the chemical reactivity of its isothiocyanate group. The presence of the double bond in the cyclohexene ring, adjacent to the isothiocyanate group, creates a vinylic isothiocyanate. This structural feature is known to influence the electronic properties and reactivity of the -N=C=S group. rsc.org

The primary mode of action for isothiocyanates involves their ability to act as electrophiles, targeting nucleophilic sites within the cell. tandfonline.com The most prominent targets are the sulfhydryl groups of cysteine residues in proteins. nih.gov The reaction forms a dithiocarbamate adduct, which can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and the triggering of cellular signaling pathways that can culminate in apoptosis or the induction of phase II detoxification enzymes. nih.govnih.gov

The reactivity of the isothiocyanate group in this compound is influenced by the electronic communication with the adjacent double bond. This conjugation can affect the electron density at the electrophilic carbon, thereby modulating its reactivity towards biological nucleophiles. It has been noted that vinyl isothiocyanates are of high synthetic interest due to their potential as precursors for various heterocyclic compounds, underscoring their inherent reactivity. researchgate.net

The correlation between reactivity and biological activity is not always linear. While a certain level of reactivity is necessary for the compound to engage with its molecular targets, excessively high reactivity can lead to non-specific binding with a wide range of cellular components, resulting in increased toxicity and a potential decrease in therapeutic index. Therefore, an optimal level of electrophilicity is often associated with the most favorable biological outcomes.

Research on other α,β-unsaturated isothiocyanates, such as allyl isothiocyanate (AITC), provides a basis for understanding the potential molecular mechanisms of this compound. AITC is known to activate the TRPA1 ion channel through covalent modification of cysteine residues. nih.govacs.org It is plausible that this compound could engage similar targets through a comparable mechanism of action. The rigidity and specific conformation of the cyclohexene ring, however, would likely lead to a distinct binding affinity and biological profile compared to the more flexible AITC.

The following table summarizes the key molecular interactions and their correlation with the biological activity of isothiocyanates, which are applicable to this compound.

Molecular Interaction Biological Consequence Relevance to this compound
Covalent modification of Keap1Activation of Nrf2 pathway, induction of phase II enzymesA likely mechanism of action, providing antioxidant and detoxification effects. nih.govacs.org
Inhibition of tubulin polymerizationCell cycle arrest at G2/M phase, induction of apoptosisA potential anticancer mechanism. mdpi.com
Activation of TRP ion channelsSensory effects, potential for anti-inflammatory and other activitiesThe unsaturated nature of the cyclohexene ring suggests a possible interaction with channels like TRPA1. nih.govacs.org
Depletion of cellular glutathione (GSH)Induction of oxidative stress, sensitization of cancer cellsA probable consequence of its electrophilic reactivity.

Future Directions and Emerging Research Avenues for 1 Isothiocyanato Cyclohexene

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of isothiocyanates has evolved significantly, moving towards more efficient, sustainable, and versatile methods. For a target like 1-isothiocyanato-cyclohexene, which is an allylic isothiocyanate, future research will likely focus on adapting and refining these modern techniques for higher yields and selectivity.

One promising approach is the isomerization of the corresponding allylic thiocyanate (B1210189). This method has been shown to be an efficient route to functionalized allyl isothiocyanates, often proceeding with good yields and high atom economy. tandfonline.com The reaction can be performed by heating the allylic thiocyanate precursor, sometimes without the need for a solvent or catalyst, which aligns with the principles of green chemistry. tandfonline.com

Another major avenue involves the reaction of primary amines with carbon disulfide. google.commdpi.comresearchgate.net This pathway typically proceeds through a dithiocarbamate (B8719985) intermediate, which is then desulfurized to yield the isothiocyanate. mdpi.comsemanticscholar.org Recent advancements have focused on developing milder and more environmentally friendly desulfurizing agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to replace toxic reagents like thiophosgene (B130339). mdpi.com Microwave-assisted synthesis has also been employed to accelerate these transformations, often leading to high yields in a short amount of time. mdpi.comresearchgate.net The sulfuration of isocyanides using elemental sulfur is another emerging sustainable method. mdpi.com

The table below compares potential synthetic strategies applicable to this compound, based on established methods for related compounds.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsGeneral AdvantagesReference
Isomerization of Allylic Thiocyanate1-Thiocyanato-cyclohexeneHeat (e.g., 90 °C), potentially solvent-freeHigh atom economy, simple purification tandfonline.com
Desulfurization of DithiocarbamateCyclohex-1-en-1-amine, Carbon Disulfide (CS₂)Base (e.g., Et₃N), Desulfurizing Agent (e.g., DMT/NMM/TsO⁻), Microwave irradiationAvoids toxic reagents like thiophosgene, rapid reaction times mdpi.comresearchgate.net
Oxidation of Dithiocarbamate SaltCyclohex-1-en-1-amine, Carbon Disulfide (CS₂)Base, Oxidizing Agent (e.g., H₂O₂, Sodium Percarbonate)Uses "green" oxidants, avoids toxic gas production google.com
Sulfuration of Isocyanide1-Isocyano-cyclohexeneElemental Sulfur (S₈), Catalyst (e.g., Molybdenum complexes)Direct conversion, sustainable sulfur source mdpi.com

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, understanding reaction kinetics, identifying intermediates, and detecting byproducts in real-time is crucial. Advanced in-situ spectroscopic techniques provide a window into the reacting chemical pot, enabling precise control and faster process development. mt.com

Future research would benefit from the application of techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy. These methods can monitor the concentration of reactants, intermediates, and products by tracking their unique vibrational frequencies. For instance, the strong, characteristic absorption of the isothiocyanate (-N=C=S) group in the IR spectrum allows for its formation to be monitored with high sensitivity. researchgate.net In-situ Raman spectroscopy has proven effective in monitoring the mechanochemical synthesis of thioureas from isothiocyanates, confirming the presence of reactive intermediates. beilstein-journals.org

For studying highly reactive or transient species, more advanced methods could be employed. Plasmon-enhanced spectroscopy, for example, has been used to monitor the structural transformation of a single rhodamine B isothiocyanate molecule in real-time, demonstrating the potential to probe chemical reactions at the single-molecule level. nih.gov

TechniqueInformation ProvidedApplication in this compound SynthesisReference
In-Situ FTIR SpectroscopyReaction kinetics, concentration profiles of reactants/products, detection of intermediates.Tracking the disappearance of amine/thiocyanate precursors and the appearance of the -N=C=S stretch. mt.comresearchgate.net
In-Situ Raman SpectroscopyReal-time monitoring of solid or slurry reactions, structural information.Monitoring mechanochemical synthesis or reactions where IR is less effective. beilstein-journals.org
Plasmon-Enhanced Spectroscopy (SERS/TERS)Ultra-sensitive detection, monitoring of single-molecule transformations.Investigating reaction mechanisms and identifying short-lived intermediates on surfaces. nih.gov
NMR SpectroscopyDetailed structural elucidation of intermediates and products.Confirming the structure of the final product and identifying isomers or byproducts. sci-hub.sttandfonline.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

For a target like this compound, AI could be employed in several ways. ML models, trained on large reaction databases, can predict the most effective synthetic route from a set of possible starting materials. chemrxiv.org These models often use molecular "fingerprints" to represent reactants and products, allowing them to learn the complex relationships between chemical structure and reactivity. chemrxiv.org This approach can accelerate the discovery of novel and efficient syntheses, moving beyond established textbook reactions. magritek.com

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The isothiocyanate group is a versatile functional group known for its rich and diverse reactivity, primarily acting as an electrophile. researchgate.net While its reactions with nucleophiles to form thioureas and thiocarbamates are well-known, there is significant potential for discovering unprecedented transformations for this compound. researchgate.net

Recent research has uncovered peculiar reactivity patterns for isothiocyanates. For example, their reaction with pentaphenylborole can lead to the formation of novel B,N-containing bicyclic systems instead of expected seven-membered rings. sci-hub.st In another study, treatment of certain alkyl isothiocyanates with the strong Lewis acid B(C6F5)3 resulted in a rearrangement to the corresponding thiocyanate adduct.

Other novel transformations include:

Difluoromethylative Homologation: A highly chemoselective reaction that converts isothiocyanates into α,α-difluoromethyl thioamides, which are unprecedented and potentially valuable synthetic building blocks. rsc.org

Cycloaddition Reactions: Isothiocyanates can participate in various cycloaddition reactions, such as the [4+2] cycloaddition with enamide compounds, to create complex, polycyclic heterocyclic structures. researchgate.net

Reactions with Glucosinolate Breakdown Products: It has been shown that during aqueous heating, isothiocyanates can react with thioglucose to form novel 4-hydroxythiazolidine-2-thione structures, a transformation relevant to food chemistry but indicative of unexplored reactivity. researchgate.net

Investigating analogous reactions for this compound could lead to the discovery of new heterocyclic scaffolds and provide deeper insights into the fundamental reactivity of the isothiocyanate functional group.

Discovery of New Molecular Mechanisms in Biological Systems

Isothiocyanates are widely recognized for their biological activities, which are largely attributed to the electrophilic nature of the isothiocyanate carbon atom. nih.gov This electrophilicity allows them to readily react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. mostwiedzy.pl This covalent modification can alter protein function and trigger a variety of cellular signaling pathways. nih.gov

Key established mechanisms for isothiocyanates include:

Modulation of Detoxification Enzymes: They can induce Phase II detoxification enzymes, which help neutralize and excrete carcinogens. nih.govfrontiersin.org

Induction of Apoptosis: They can trigger programmed cell death in cancer cells. nih.gov

Anti-inflammatory Effects: They often act by inhibiting pro-inflammatory pathways like NF-κB and activating the antioxidant Nrf2 pathway through covalent modification of its repressor protein, Keap1. nih.govfrontiersin.org

Future research on this compound should aim to discover new molecular targets and mechanisms. Its unique cyclic and unsaturated structure may lead to different protein binding affinities or reactivity profiles compared to more studied linear isothiocyanates. Advanced chemoproteomic techniques could be used to identify the specific protein targets of this compound within cells. Furthermore, exploring its effects on less-studied pathways, such as epigenetic regulation or the modulation of specific ion channels like TRPA1, could reveal novel biological functions. acs.orgmdpi.com Understanding how the compound is metabolized and distributed in biological systems will also be crucial for elucidating its complete mechanism of action. mostwiedzy.plnih.gov

Q & A

Q. What are the established synthetic pathways for 1-Isothiocyanato-cyclohexene, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of cyclohexene derivatives with thiocyanate reagents. A common approach involves reacting cyclohexenyl bromide with potassium thiocyanate in anhydrous acetone under reflux (60–70°C) for 6–8 hours . Purity optimization requires post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via HPLC (C18 column, acetonitrile/water mobile phase). Contaminants like unreacted starting materials or oxidation byproducts should be monitored via FT-IR (C=S stretch ~2100 cm⁻¹) and ¹³C NMR (δ ~125–135 ppm for NCS group) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential acute toxicity and irritancy (based on structural analogs like isothiocyanates), handle under fume hoods with nitrile gloves and lab coats. Use explosion-proof equipment to mitigate flammability risks (flash point ~90°C, estimated). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Toxicity data gaps necessitate referencing analogous compounds in databases like ECHA or PubChem for precautionary measures .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 75% RH). Monitor degradation via TLC and GC-MS at intervals (0, 7, 30 days). Hydrolysis susceptibility (due to the isothiocyanate group) can be quantified by tracking thiourea formation via LC-MS. For long-term storage, recommend anhydrous conditions in amber vials at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloaddition reactions?

  • Methodological Answer : Investigate using DFT calculations (B3LYP/6-31G*) to model transition states and electron density surfaces. Experimentally, track reaction kinetics with dienophiles (e.g., maleic anhydride) via in-situ NMR. Compare regioselectivity (endo vs. exo) under thermal (80°C) vs. microwave-assisted conditions. Conflicting reports on stereochemical outcomes may arise from solvent polarity effects (e.g., DMF vs. toluene), requiring multi-variable ANOVA to isolate factors .

Q. How can contradictory spectroscopic data regarding the compound’s tautomeric equilibrium be resolved?

  • Methodological Answer : Contradictions in ¹H NMR (e.g., variable coupling constants for vinyl protons) may stem from solvent-dependent tautomerism. Use low-temperature NMR (–40°C in CDCl₃) to slow equilibrium and observe distinct peaks. Complement with UV-Vis spectroscopy (200–400 nm) to detect π→π* transitions unique to each tautomer. Cross-validate via X-ray crystallography to resolve solid-state vs. solution-phase discrepancies .

Q. What strategies mitigate interference from this compound decomposition products in quantitative analysis?

  • Methodological Answer : Decomposition (e.g., hydrolysis to cyclohexenyl amine) can skew HPLC/GC results. Derivatize samples with dansyl chloride to enhance UV detection specificity. For mass spectrometry, employ stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate methods via spike-recovery experiments (80–120% acceptable range) and cross-correlate with FT-IR for functional group confirmation .

Data Contradiction Analysis

  • Example : Discrepancies in reported LC₅₀ values for aquatic toxicity may arise from varying test organisms (Daphnia magna vs. zebrafish) or exposure durations. Resolve by standardizing OECD Test Guideline 203 protocols and controlling water hardness/pH. Meta-analyses of ECHA and HSDB entries can identify outliers due to methodological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.